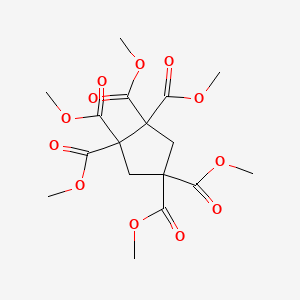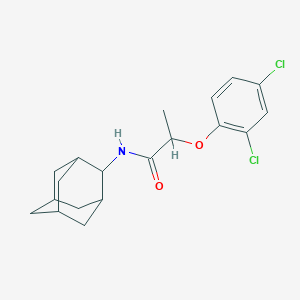
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDP belongs to the class of piperazinecarbaldehyde compounds and is known for its unique structure and properties.
Wirkmechanismus
The exact mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on several different pathways in the body. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to inhibit the activity of enzymes such as caspase-3 and caspase-9, which are involved in programmed cell death. It may also modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and may help to protect neurons from damage. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde in lab experiments is its unique structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is its potential toxicity, which must be carefully monitored in lab experiments. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde may be useful in the development of new anti-inflammatory and anti-tumor therapies. Further research is needed to fully understand the mechanism of action of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde and its potential therapeutic applications.
Synthesemethoden
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde can be synthesized using a variety of methods, including the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to obtain high yields of 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde. Other methods of synthesis include the use of reductive amination and the reaction of piperazinecarbaldehyde with 2,5-dioxo-1-phenyl-3-pyrrolidinecarboxylic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarbaldehyde has also been studied for its potential anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-11-16-6-8-17(9-7-16)13-10-14(20)18(15(13)21)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOCPQNADFVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)




![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)


![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)